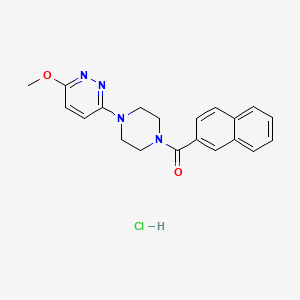

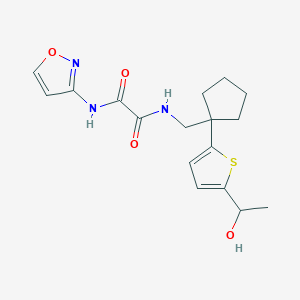

![molecular formula C12H20O5 B2969798 4-[2-(Tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid CAS No. 1955560-88-9](/img/structure/B2969798.png)

4-[2-(Tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-[2-(Tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid” is a chemical compound with the CAS Number: 1955560-88-9 . It has a molecular weight of 244.29 . The compound is typically stored in a sealed, dry environment at room temperature . It is a solid in its physical form .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C12H20O5/c1-11(2,3)17-9(13)8-12(10(14)15)4-6-16-7-5-12/h4-8H2,1-3H3,(H,14,15) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a solid in its physical form . It is typically stored in a sealed, dry environment at room temperature .Scientific Research Applications

Self-assembly in Molecular Arrays

Research demonstrates the potential of similar compounds in the formation of self-assembled structures, like layered molecular arrays, utilizing hydrogen bonding. For example, 4-tert-butylbenzoic acid interacts with aliphatic diamines, forming host–guest complexes in solvents such as CDCl3 and CD3OD. These complexes have been found to form unique three-dimensional molecular arrays through cocrystallization, indicating potential applications in nanotechnology and materials science (Armstrong et al., 2002).

Catalytic Oxidation of Alcohols

Studies have shown the efficiency of catalytic oxidation of alcohols to carbonyl compounds using molecular oxygen. For instance, the oxidation of 2-octanol in the presence of N-hydroxyphthalimide (NHPI) and a Co species resulted in high yields of the corresponding ketones. This process could be enhanced by adding benzoic acid, suggesting potential applications in organic synthesis and industrial chemistry (Iwahama et al., 2000).

Synthesis and Properties of Ortho-linked Polyamides

Ortho-linked polyamides synthesized from similar compounds show remarkable solubility, thermal stability, and the ability to form transparent, flexible films. This suggests applications in polymer science, especially in areas requiring materials with high thermal stability and specific mechanical properties (Hsiao, Yang, & Chen, 2000).

Supramolecular Architecture in Organic Salts

The study of organic salts assembled from hydrogen bonds between acidic compounds and bis(benzimidazole) reveals intricate supramolecular architectures. These structures involve extensive intermolecular hydrogen bonding, indicating potential applications in the development of new materials with specific molecular recognition and self-assembly properties (Jin et al., 2014).

Versatile Intermediates for Asymmetric Synthesis

N-tert-Butanesulfinyl imines are versatile intermediates for the asymmetric synthesis of amines. They are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, suggesting their potential utility in the synthesis of a wide range of enantioenriched amines (Ellman, Owens, & Tang, 2002).

Hydroboration Reactions

Research on hydroboration reactions, particularly using less volatile oxygen-containing Lewis bases like tert-butyl methyl ether, has implications in organic synthesis. The study of dioxane-monochloroborane adducts, for instance, showed high reactivity and selectivity in hydroborations, suggesting potential applications in selective organic synthesis (Kanth & Brown, 2001).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Future Directions

properties

IUPAC Name |

4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]oxane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O5/c1-11(2,3)17-9(13)8-12(10(14)15)4-6-16-7-5-12/h4-8H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACCOGYLZTWYBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1(CCOCC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1955560-88-9 |

Source

|

| Record name | 4-[2-(tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2969716.png)

![N-{5-chloro-1-[2-(4-chlorophenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B2969717.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N,2-dimethylpropanamide](/img/structure/B2969719.png)

![3-[(pyrrolidin-1-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B2969720.png)

![[2-(2,2,2-Trifluoroethoxy)phenyl]methanamine](/img/structure/B2969721.png)

![ethyl 2-[8-(2-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2969727.png)

![4-cyclopropyl-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2969730.png)